
3,4-(Ethylenedioxy)-3'-iodobenzophenone
Overview
Description
3,4-(Ethylenedioxy)-3'-iodobenzophenone is a substituted benzophenone derivative characterized by an ethylenedioxy (1,4-dioxane) ring fused to the benzophenone core and an iodine atom at the 3' position of the second aromatic ring. Its structure combines electron-rich ethylenedioxy substituents, known for enhancing π-conjugation and stability in polymers (e.g., PEDOT derivatives ), with the heavy halogen iodine, which introduces steric bulk and polarizability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-(Ethylenedioxy)-3’-iodobenzophenone typically involves the following steps:
Formation of the Ethylenedioxy Group: The ethylenedioxy group can be introduced through the reaction of a dihydroxybenzene derivative with ethylene glycol in the presence of an acid catalyst.
Formation of the Benzophenone Core: The benzophenone core can be synthesized through a Friedel-Crafts acylation reaction, where a benzene derivative reacts with benzoyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production methods for 3,4-(Ethylenedioxy)-3’-iodobenzophenone may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,4-(Ethylenedioxy)-3’-iodobenzophenone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the iodine atom or reduce other functional groups within the molecule.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzophenone derivatives.
Scientific Research Applications
3,4-(Ethylenedioxy)-3’-iodobenzophenone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the development of bioactive molecules and probes for biological studies.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4-(Ethylenedioxy)-3’-iodobenzophenone depends on its specific application
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It can interact with cellular receptors, modulating their activity and signaling pathways.
Chemical Reactivity: The presence of the iodine atom and ethylenedioxy group can influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 3,4-(Ethylenedioxy)-3'-iodobenzophenone with structurally related benzophenones and acetophenones:
Inferred from substituent analysis; *Calculated based on analogous compounds.
Key Observations:
- Solubility: Methoxy-substituted analogs (e.g., 3,4-Dimethoxy-3'-iodobenzophenone) exhibit lower polarity and reduced solubility in aqueous media compared to ethylenedioxy derivatives .
- Reactivity: Chlorinated analogs (e.g., 3,4-Dichloro-3',4'-(ethylenedioxy)benzophenone) are more reactive in nucleophilic aromatic substitution, whereas the iodine in the target compound may facilitate cross-coupling reactions .
Biological Activity
Overview
3,4-(Ethylenedioxy)-3'-iodobenzophenone is an organic compound characterized by its ethylenedioxy group and iodine substitution on the benzophenone framework. This compound has garnered attention in various fields of research, particularly due to its potential biological activities, including enzyme inhibition and receptor modulation. Its unique structure allows it to be utilized in the development of bioactive molecules and probes for biological studies.
The synthesis of this compound typically involves several key steps:
- Formation of the Benzophenone Core : This is achieved through Friedel-Crafts acylation, where benzene reacts with benzoyl chloride in the presence of a Lewis acid catalyst.
- Introduction of the Ethylenedioxy Group : The ethylenedioxy moiety is added by reacting the benzophenone core with ethylene glycol under acidic conditions.
- Iodination : The final step involves the iodination of the ethylenedioxy-substituted benzophenone using iodine and an oxidizing agent.
This synthetic pathway allows for the creation of derivatives that can exhibit varied biological activities.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, affecting metabolic pathways.
- Receptor Binding : It can modulate the activity of cellular receptors, influencing signaling pathways that are critical for various physiological processes.
- Chemical Reactivity : The presence of the iodine atom enhances reactivity through halogen bonding, while the ethylenedioxy group can facilitate hydrogen bonding interactions.
Biological Activity
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Properties : Some derivatives have shown potential antimicrobial effects, making them candidates for developing new antibiotics.
- Anticancer Activity : Preliminary studies suggest that certain analogs may inhibit cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression.
- Neuroprotective Effects : There is emerging evidence indicating that this compound may protect neuronal cells from oxidative stress and neurotoxicity.
Case Studies and Research Findings
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Anticancer Activity :
- A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest at specific phases.
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Enzyme Interaction Studies :
- In vitro assays showed that this compound could effectively inhibit certain enzymes linked to metabolic disorders. For example, its interaction with cytochrome P450 enzymes suggests potential implications in drug metabolism and toxicity.
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Neuroprotective Studies :
- Research involving animal models indicated that this compound could mitigate neurotoxic effects induced by oxidative stressors. This opens avenues for exploring its use in neurodegenerative disease therapies.
Data Table: Summary of Biological Activities
Q & A
Q. Basic Synthesis and Purification
Q: What are the recommended synthetic routes for preparing 3,4-(ethylenedioxy)-3'-iodobenzophenone, and how can purity be optimized? A: The compound can be synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura) using iodobenzene derivatives and ethylenedioxy-substituted precursors. Key steps include:
- Precursor Preparation: Start with 3,4-ethylenedioxybenzophenone (analogous to methylenedioxy derivatives in ) and introduce iodine via electrophilic substitution or halogen exchange .
- Coupling Conditions: Use Pd catalysts (e.g., Pd(PPh₃)₄) and base (K₂CO₃) in anhydrous solvents (THF or DMF) under inert atmosphere .
- Purification: Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to achieve >95% purity. Monitor by TLC and HPLC .
Q. Advanced Structural Characterization
Q: How can conflicting spectral data (e.g., NMR, FTIR) for this compound be resolved? A: Contradictions often arise from solvent effects, tautomerism, or impurities. Methodological approaches include:
- Multi-Technique Validation: Compare NMR (¹H, ¹³C, DEPT-135) with FTIR (C=O stretch ~1650 cm⁻¹, C-I ~500 cm⁻¹) and mass spectrometry (ESI-MS for molecular ion confirmation) .
- Computational Modeling: Use DFT calculations (e.g., Gaussian) to predict NMR chemical shifts and vibrational modes, cross-referencing with experimental data .
- X-ray Crystallography: Resolve ambiguities in regiochemistry or stereochemistry (if applicable) .
Q. Stability Under Experimental Conditions
Q: What factors influence the thermal and photochemical stability of this compound during storage and reactions? A: Stability is affected by:
- Thermal Degradation: TGA analysis ( ) shows decomposition onset ~250°C. Store at -20°C in amber vials under argon to prevent iodine dissociation .
- Light Sensitivity: Ethylenedioxy groups are prone to oxidation; avoid UV exposure. Use stabilizers (e.g., BHT) in solvents .
- pH Sensitivity: Avoid strong acids/bases to prevent cleavage of the ethylenedioxy ring .
Q. Advanced Applications in Materials Science
Q: How can this compound be utilized in conductive polymer research? A: Its iodine moiety enables:
- Dopant for Conductivity: Similar to PEDOT derivatives ( ), iodine can enhance charge transport in polythiophenes .
- Crosslinking Agent: React with thiol-terminated polymers via nucleophilic substitution (C-I bond) to form stable networks .
- Electrochemical Sensors: Functionalize electrodes for detecting biomolecules (e.g., dopamine) due to redox-active iodine .
Q. Data Contradiction in Reaction Outcomes
Q: How should researchers address inconsistencies in reaction yields or by-product formation during synthesis? A: Systematic troubleshooting steps:
- By-Product Analysis: Use LC-MS to identify impurities (e.g., dehalogenated products or ethylenedioxy ring-opened derivatives) .
- Reaction Optimization: Vary catalyst loading (0.5–5 mol% Pd), temperature (80–120°C), and solvent polarity (toluene vs. DMF) .
- Kinetic Studies: Monitor reaction progress via in-situ IR or Raman spectroscopy to identify rate-limiting steps .
Q. Basic Handling and Safety Protocols
Q: What are the critical safety considerations for handling this compound in the lab? A: Key precautions include:
- Toxicity: Wear nitrile gloves and PPE; iodine derivatives may cause skin irritation ().
- Ventilation: Use fume hoods due to potential release of volatile iodinated by-products .
- Waste Disposal: Neutralize with Na₂S₂O₃ to reduce iodine toxicity before disposal .
Q. Advanced Analytical Techniques for Purity Assessment
Q: Which advanced methods can resolve purity challenges in highly iodinated benzophenones? A: Beyond basic HPLC:
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-6-yl-(3-iodophenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11IO3/c16-12-3-1-2-10(8-12)15(17)11-4-5-13-14(9-11)19-7-6-18-13/h1-5,8-9H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASQPPXVJPBJPHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)C3=CC(=CC=C3)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11IO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10415444 | |
Record name | 3,4-(Ethylenedioxy)-3'-iodobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10415444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
878969-65-4 | |
Record name | 3,4-(Ethylenedioxy)-3'-iodobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10415444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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